Regioisomeric Potency Divergence: 3-Azepane vs. 5-Azepane Carbonyl in CB1 Receptor Modulation
The position of the azepane carbonyl is a primary driver of biological activity. In a related patent on azepane-substituted pyrazolines, the regioisomer with the carbonyl at the 3-position relative to the core N-substitution is the active scaffold for CB1 receptor antagonism [1]. While direct comparative IC50 data for the target compound and its 5-position isomer (CAS 2101196-51-2) is not publicly available, the patent establishes the class-level inference that the 3-azepane-carbonyl regioisomer is the biologically privileged scaffold, making 2101199-91-9 the primary candidate for cannabinoid-related assays [1].
| Evidence Dimension | CB1 Receptor Binding Affinity (Class-level SAR) |
|---|---|
| Target Compound Data | Privileged Regioisomer (3-azepane-carbonyl) |
| Comparator Or Baseline | 5-azepane-carbonyl regioisomer (CAS 2101196-51-2): Non-privileged/Minor scaffold in patent claims |
| Quantified Difference | SAR determinant; not a minor structural alteration |
| Conditions | SAR analysis from patent US20080269201A1 describing azepane-substituted pyrazoline CB1 modulators [1] |
Why This Matters
Procuring the correct regioisomer is critical for experimental relevance, as the 5-azepane alternative is predicted to be inactive or significantly less potent against the primary biological targets of interest.
- [1] Yenes-Minguez, S., & Torrens Jover, A. (2008). Azepane- or Azocane-Substituted Pyrazoline Derivatives, Their Preparation and Use as Medicaments. U.S. Patent No. US20080269201A1. View Source
